

# 1-Decanol-d21 CAS number and molecular weight

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## Compound of Interest

Compound Name: 1-Decanol-d21

Cat. No.: B569090

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## In-Depth Technical Guide to 1-Decanol-d21

This technical guide provides comprehensive information on **1-Decanol-d21**, a deuterated form of 1-decanol, for researchers, scientists, and professionals in drug development. The guide covers its fundamental properties, a detailed experimental protocol for its application as an internal standard in quantitative analysis, and a workflow visualization to support experimental design.

## Core Properties of 1-Decanol-d21

**1-Decanol-d21** is a stable isotope-labeled version of 1-decanol, where 21 hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative mass spectrometry-based assays, as it shares near-identical chemical and physical properties with its non-labeled counterpart but is distinguishable by its mass-to-charge ratio.

## Quantitative Data Summary

The key quantitative identifiers for **1-Decanol-d21** are summarized in the table below for easy reference.

Property	Value
CAS Number	110510-78-6[1]
Molecular Formula	C <sub>10</sub> HD <sub>21</sub> O[1]
Molecular Weight	179.41 g/mol [1]

## Application as an Internal Standard in Quantitative Analysis

Deuterated compounds are considered the gold standard for internal standards in quantitative mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard (SIL-IS) is a powerful method to correct for analyte loss during sample preparation and for variations in instrument response. Because deuterated standards have nearly identical chemical and physical properties to the analyte of interest, they experience similar ionization efficiency and elution during chromatography. This allows for accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal remains constant even if there are inconsistencies in sample handling or injection volume.

## Experimental Protocol: Quantification of 1-Decanol in a Biological Matrix using 1-Decanol-d21 as an Internal Standard by GC-MS

This protocol provides a general framework for the quantification of 1-decanol in a biological matrix (e.g., plasma) using **1-Decanol-d21** as an internal standard.

### 1. Materials and Reagents

- 1-Decanol (analyte) standard
- **1-Decanol-d21** (internal standard)
- Organic solvent (e.g., hexane, ethyl acetate) for extraction
- Methanol or acetonitrile for stock solutions

- Deionized water
- Biological matrix (e.g., drug-free plasma)
- Centrifuge tubes
- Vortex mixer
- Nitrogen evaporator
- GC-MS system

## 2. Preparation of Stock and Working Solutions

- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-decanol in 10 mL of methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **1-Decanol-d21** in 10 mL of methanol.
- Analyte Working Solutions (Calibration Standards): Prepare a series of dilutions of the analyte stock solution with methanol to create calibration standards at various concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
- Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with methanol.

## 3. Sample Preparation (Liquid-Liquid Extraction)

- Pipette 100  $\mu$ L of the plasma sample, calibration standard, or quality control sample into a centrifuge tube.
- Add 20  $\mu$ L of the internal standard working solution (50 ng/mL **1-Decanol-d21**) to each tube and vortex briefly.
- Add 500  $\mu$ L of hexane to each tube to extract the analyte and internal standard.
- Vortex vigorously for 2 minutes.

- Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer (hexane) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the dried extract in 50  $\mu$ L of ethyl acetate.
- Transfer the reconstituted sample to a GC-MS autosampler vial.

#### 4. GC-MS Conditions

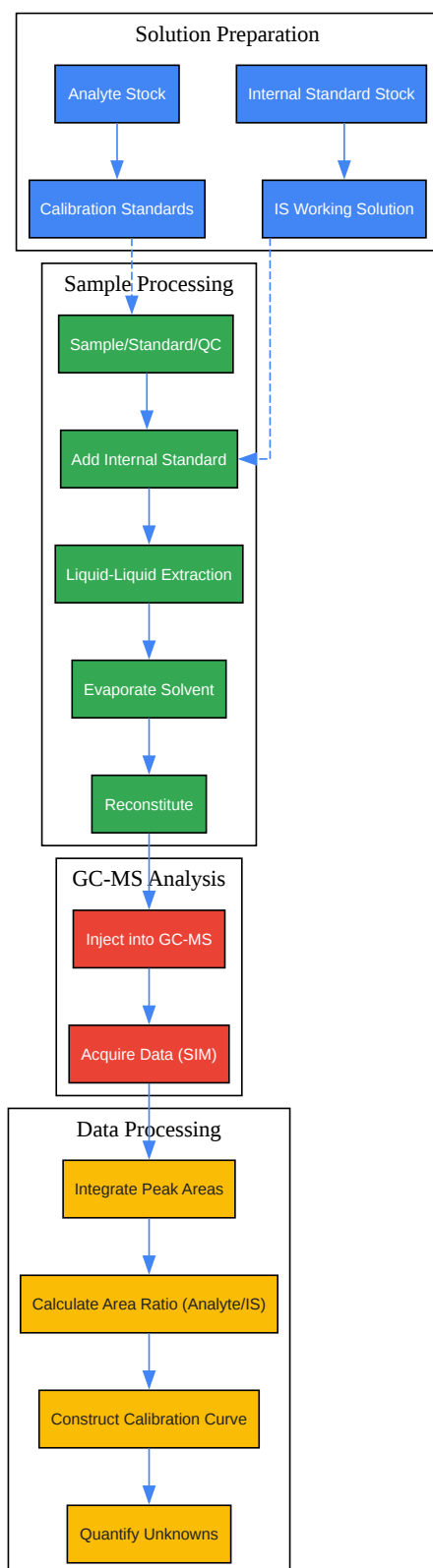
- Gas Chromatograph: Agilent GC or equivalent
- Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25  $\mu$ m film thickness
- Injection Volume: 1  $\mu$ L
- Inlet Temperature: 250°C
- Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Agilent MS or equivalent
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Acquisition Mode: Selected Ion Monitoring (SIM)
  - Ions for 1-Decanol (Analyte): (Select appropriate fragment ions, e.g., m/z 69, 83)
  - Ions for **1-Decanol-d21** (Internal Standard): (Select corresponding fragment ions, e.g., m/z 78, 96)

## 5. Data Analysis

- Integrate the peak areas for the selected ions of both the analyte (1-decanol) and the internal standard (**1-Decanol-d21**).
- Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of 1-decanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

## Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative analysis protocol described above.



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Caption: Workflow for quantitative analysis using an internal standard.

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## References

- 1. scbt.com [scbt.com]
- To cite this document: BenchChem. [1-Decanol-d21 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b569090#1-decanol-d21-cas-number-and-molecular-weight]

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